2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[4,5-b]pyridines. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring fused to an imidazole ring[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets, including gaba a receptors , and enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridines have been reported to influence pathways necessary for the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound. The reaction conditions often require the use of a strong base, such as sodium ethoxide, and heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1). These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4)[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has found applications in several scientific fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Medicine: The compound has shown potential as a therapeutic agent, with studies investigating its effects on various diseases, including cancer and inflammatory conditions[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Industry: Its derivatives are used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is part of a broader class of imidazo[4,5-b]pyridines, which includes other compounds with similar structures but different substituents[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b .... Some similar compounds include:
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: This compound differs in the position of the methyl group and the carboxylic acid moiety.
Imidazo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the imidazole or pyridine rings.
These compounds share structural similarities but exhibit unique properties and applications due to variations in their chemical structure[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b .... The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFIWOIBXLYMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137970-53-5 |
Source
|
Record name | 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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